2-Acetylphenylacetonitrile chemical structure and molecular weight
2-Acetylphenylacetonitrile chemical structure and molecular weight
An In-Depth Technical Guide to 2-Acetylphenylacetonitrile (APAAN)
Introduction
2-Acetylphenylacetonitrile, also known by its IUPAC name 3-oxo-2-phenylbutanenitrile and the common abbreviation APAAN, is a crystalline organic compound of significant interest in synthetic chemistry. Its molecular architecture, featuring a phenyl ring, a nitrile group, and a ketone moiety on a central aliphatic backbone, renders it a versatile precursor for a range of more complex molecules.[1][2] This guide offers a comprehensive technical overview of APAAN, tailored for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, a detailed and rationalized synthesis protocol, methods for its unambiguous characterization, and critical safety and handling information. It is important to note that due to its utility as a precursor in the synthesis of amphetamines, APAAN is categorized as a controlled substance in many jurisdictions, such as a DEA List I chemical in the United States.[2][3][4]
PART 1: Core Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. APAAN presents as a white to light-yellow crystalline solid under standard conditions.[3][5] Its key identifiers and properties are summarized below.
Chemical Structure
The structure of 2-Acetylphenylacetonitrile is characterized by a stereocenter at the alpha-carbon, which bears four different substituents: a phenyl group, a cyano group, an acetyl group, and a hydrogen atom.
Caption: Chemical structure of 2-Acetylphenylacetonitrile.
Quantitative Data Summary
| Property | Value | Source(s) |
| IUPAC Name | 3-oxo-2-phenylbutanenitrile | [2] |
| Synonyms | α-Phenylacetoacetonitrile, APAAN, α-Acetylbenzeneacetonitrile | [2][4] |
| CAS Number | 4468-48-8 | [2][3][5] |
| Molecular Formula | C₁₀H₉NO | [2][5][6] |
| Molecular Weight | 159.18 g/mol | [2][6] |
| Appearance | White to light yellow crystalline solid | [3][5] |
| Melting Point | 92-94 °C | [3][5][7] |
| Boiling Point | 284.68 °C (estimate) | [3][7] |
| Solubility | DMF: 30 mg/mL; DMSO: 25 mg/mL; Ethanol: 15 mg/mL | [3][7] |
| Storage Temperature | -20°C Freezer | [3][7] |
PART 2: Synthesis and Mechanistic Rationale
The synthesis of APAAN is a classic example of a Claisen condensation reaction. This reaction is fundamentally an acyl substitution where an enolate attacks an ester. The choice of reactants and base is critical for achieving a high yield.
Mechanistic Insight: The key to this synthesis is the generation of a stabilized carbanion from benzyl cyanide (phenylacetonitrile). The α-proton on the carbon adjacent to the phenyl and nitrile groups is sufficiently acidic to be removed by a moderately strong base like sodium ethoxide. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the nitrile group and the aromatic ring. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an acylating agent, typically ethyl acetate. The subsequent loss of the ethoxide leaving group yields the target β-ketonitrile.
Experimental Protocol: Synthesis of APAAN
This protocol describes a robust method for the laboratory-scale synthesis of 2-Acetylphenylacetonitrile.
Materials:
-
Benzyl cyanide (Phenylacetonitrile)
-
Ethyl acetate
-
Sodium ethoxide (solid or freshly prepared)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (10% aqueous solution)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous diethyl ether.
-
Enolate Formation: While stirring under a nitrogen atmosphere, slowly add benzyl cyanide (1.0 equivalent) dropwise to the suspension at room temperature. The causality behind using a nitrogen atmosphere is to prevent the strongly basic enolate from being quenched by atmospheric moisture.
-
Acylation: After stirring for 30 minutes, add ethyl acetate (1.5 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed. The mixture is then heated to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Quenching and Work-up: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 10% hydrochloric acid until the solution is acidic (pH ~2). This step protonates the enolate product and neutralizes any remaining base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with saturated brine to remove residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Cool to induce crystallization, collect the crystals by vacuum filtration, and wash with cold ethanol to afford pure 2-Acetylphenylacetonitrile.
Caption: Experimental workflow for the synthesis of APAAN.
PART 3: Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of analysis.
| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) / m/z | Interpretation |
| FTIR | ~2250 (sharp, medium) | C≡N (Nitrile) stretch |
| ~1725 (strong) | C=O (Ketone) stretch | |
| ~3050, 1600, 1495 | Aromatic C-H and C=C stretches | |
| ¹H NMR | ~2.4 ppm (singlet, 3H) | Acetyl methyl protons (-COCH₃) |
| (in CDCl₃) | ~4.5 ppm (singlet, 1H) | Methine proton (-CH(CN)Ph) |
| ~7.3-7.5 ppm (multiplet, 5H) | Aromatic protons (-C₆H₅) | |
| ¹³C NMR | ~28 ppm | Acetyl methyl carbon (-C H₃) |
| (in CDCl₃) | ~55 ppm | Methine carbon (-C H(CN)Ph) |
| ~117 ppm | Nitrile carbon (-C N) | |
| ~128-135 ppm | Aromatic carbons | |
| ~198 ppm | Carbonyl carbon (-C =O) | |
| Mass Spec (EI) | 159 | [M]⁺, Molecular Ion |
| 117 | [M - CH₂CO]⁺, Loss of ketene | |
| 43 | [CH₃CO]⁺, Acetyl cation |
Note: Exact shifts and wavenumbers may vary slightly based on solvent and instrument calibration. Data is representative based on public spectral databases.[2][8]
PART 4: Safety, Handling, and Regulatory Profile
Given its toxicological profile and regulatory status, strict adherence to safety protocols is mandatory when handling APAAN.
Hazard Identification: APAAN is classified as harmful and an irritant.[2][4] The primary hazards are summarized by the following GHS statements.
| GHS Hazard Code | Statement | Source |
| H302 | Harmful if swallowed | [2][4] |
| H312 | Harmful in contact with skin | [2][4] |
| H332 | Harmful if inhaled | [2][4] |
| H315 | Causes skin irritation | [2][4] |
| H319 | Causes serious eye irritation | [2][4] |
| H335 | May cause respiratory irritation | [2][4] |
Toxicological Data:
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[9] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment:
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
-
Handling Practices: Avoid generating dust.[9] Ensure containers are tightly closed when not in use. Wash hands thoroughly after handling.
Storage and Stability:
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for toxic compounds. Recommended storage is at -20°C for long-term stability.[3][7]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Hazardous Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[3]
References
-
BuyersGuideChem, "2-Phenylacetoacetonitrile | 4468-48-8", BuyersGuideChem, Available at: [Link].
-
National Center for Biotechnology Information, "alpha-Phenylacetoacetonitrile", PubChem Compound Database, CID=20547, Available at: [Link].
-
Exposome-Explorer, "Alpha-Acetyl-Phenylacetonitrile, 99% MSDS", Exposome-Explorer, Available at: [Link].
-
Organic Syntheses, "α-PHENYLACETOACETONITRILE", Organic Syntheses Procedure, Available at: [Link].
-
Cole-Parmer, "Material Safety Data Sheet - Alpha-Acetyl-Phenylacetonitrile, 99%", Cole-Parmer, Available at: [Link].
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